N-Methylphenethylamine

Description

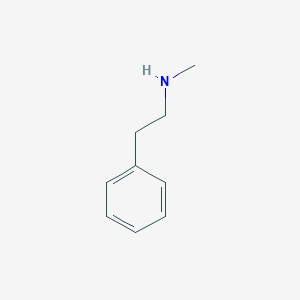

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASNBVQSOZSTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4104-43-2 (hydrochloride) | |

| Record name | N-Methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10207629 | |

| Record name | N-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

589-08-2 | |

| Record name | N-Methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylphenethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N4V81704 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological and Neurochemical Research of N Methylphenethylamine

Molecular Targets and Mechanisms of Action

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N-Methylphenethylamine acts as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1). wikipedia.org TAAR1 is recognized as a key regulator of monoaminergic systems in the brain. nih.govresearchgate.net The activation of TAAR1 by agonists like NMPEA can influence the activity of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) neurons, which are crucial for a wide range of neurological functions. bluelight.orgwikipedia.org

This compound's agonism at TAAR1 is central to its role in modulating catecholamine neurotransmission. wikipedia.org TAAR1 activation has been shown to be a negative regulator of dopamine release. mdpi.com This modulation occurs through the receptor's ability to influence the firing rates of monoaminergic neurons and the function of monoamine transporters. consensus.app The interaction between TAAR1 and these systems allows for a nuanced regulation of neurotransmitter levels in the synapse.

Research has demonstrated that TAAR1 activation significantly impacts the dopamine, norepinephrine, and serotonin systems. researchgate.netnih.gov

Dopamine: TAAR1 activation can reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA). nih.gov This can lead to a decrease in dopamine release, which is a mechanism being explored for its therapeutic potential in conditions associated with hyperdopaminergic activity. researchgate.netmdpi.com

Serotonin: Similar to its effect on dopamine neurons, TAAR1 activation can decrease the firing frequency of serotonin neurons in the dorsal raphe nucleus (DRN). nih.govnih.gov This suggests a broad regulatory role for TAAR1 across different monoaminergic pathways.

Studies comparing the potency of various endogenous ligands at TAAR1 have provided valuable insights into the structure-activity relationships of these compounds. This compound is a potent agonist, though its potency can be influenced by structural modifications. For instance, it is approximately 10-fold less active than its parent compound, β-phenethylamine (β-PEA). acs.orgnih.gov

Below is a table comparing the agonist activity of this compound with other endogenous trace amines at the human TAAR1 receptor.

| Compound | EC50 (nM) | Emax (%) |

| β-phenethylamine | 15 ± 4 | 111 ± 3 |

| This compound | 151 ± 29 | 111 ± 1 |

| p-tyramine | 76 ± 16 | 111 ± 1 |

| m-tyramine | 339 ± 72 | 109 ± 3 |

| 3-Iodothyronamine (T1AM) | 225 ± 54 | 105 ± 3 |

| 3-Methoxytyramine (3-MT) | 308 ± 30 | 105 ± 2 |

Data sourced from a study by an independent research group and presented for comparative purposes. acs.orgnih.gov

Interaction with Monoamine Transporters

Beyond its action at TAAR1, this compound also interacts with monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters.

Metabolic Pathways and Enzymes

The metabolic fate of this compound is primarily governed by the action of monoamine oxidase enzymes, which are responsible for the oxidative deamination of various endogenous and exogenous amines.

This compound is rapidly metabolized by monoamine oxidases (MAO). wikipedia.org These enzymes, which exist in two isoforms (MAO-A and MAO-B), are located on the outer mitochondrial membrane and are crucial for the degradation of monoamine neurotransmitters. wikipedia.org

Research indicates that this compound is preferentially metabolized by the MAO-B isoform. wikipedia.org Studies using rat brain mitochondria have determined the Michaelis constant (Kₘ) for NMPEA at MAO-B to be 4.13 μM. The lower Kₘ value for MAO-B compared to MAO-A signifies a higher affinity of the enzyme for this compound, leading to more efficient metabolism by this isoform.

While MAO-B shows a higher affinity, this compound also serves as a substrate for the MAO-A isoform. The Kₘ value for the interaction between NMPEA and MAO-A from rat brain mitochondria has been reported as 58.8 μM. This higher Kₘ value indicates a lower affinity compared to MAO-B, but confirms that MAO-A is also capable of metabolizing this compound.

| Enzyme | Michaelis Constant (Kₘ) | Source Organism |

| MAO-A | 58.8 μM | Rat (Brain Mitochondria) |

| MAO-B | 4.13 μM | Rat (Brain Mitochondria) |

This table presents the Michaelis constant (Kₘ) values for the metabolism of this compound by the two isoforms of Monoamine Oxidase.

The oxidative deamination of this compound's parent compound, phenethylamine (B48288), by monoamine oxidase yields phenylacetaldehyde (B1677652) as an intermediate product. wikipedia.org This intermediate is subsequently oxidized further by the enzyme aldehyde dehydrogenase. This second metabolic step results in the formation of phenylacetic acid, a less active metabolite that is then excreted. wikipedia.org This pathway is a primary route for the clearance of phenethylamines from the body.

| Precursor | Intermediate Metabolite | Final Metabolite |

| This compound | Phenylacetaldehyde | Phenylacetic Acid |

This table outlines the metabolic cascade of this compound into its primary metabolites.

Monoamine Oxidase (MAO) Metabolism

In Vivo Pharmacological Effects

Neuromodulatory Activity

This compound functions as a neuromodulator, primarily through its interaction with the human trace amine-associated receptor 1 (hTAAR1), where it acts as a potent agonist. wikipedia.org TAAR1 is a G protein-coupled receptor that modulates catecholamine neurotransmission. wikipedia.org The agonistic activity of NMPEA at this receptor is a key mechanism underlying its neuromodulatory effects. Research has quantified the potency of NMPEA and its parent compound, β-phenethylamine, at the hTAAR1 receptor. One study reported an EC50 value of approximately 150 nM for this compound, indicating its significant potency. acs.orgnih.gov In comparison, β-phenethylamine was found to be more potent, with an EC50 of 15 nM. acs.orgnih.gov

| Compound | EC50 (nM) | Emax (%) |

|---|---|---|

| This compound | 150 ± 4 | 102 ± 2 |

| β-phenethylamine | 15 ± 4 | 111 ± 3 |

Pressor Effects

This compound exhibits pressor effects, meaning it increases blood pressure. Its potency in this regard has been quantified as being approximately 1/350th that of epinephrine (B1671497). wikipedia.org While direct, detailed dose-response studies on the pressor effects of NMPEA are limited, research on its close structural analog, β-Methylphenethylamine (BMPEA), provides significant insights. In studies using conscious rats, BMPEA produced significant, dose-dependent increases in blood pressure that were comparable to the effects of amphetamine. nih.gov The hypertensive effect of BMPEA was found to be mediated by its action at peripheral norepinephrine transporters. nih.gov

| Compound | Dose (mg/kg) | Change in Mean BP (mmHg) |

|---|---|---|

| BMPEA | 3 | ~10 |

| 10 | ~20 | |

| 30 | ~35 |

Data is estimated from graphical representations in the cited literature.

Effects on Locomotor Activity

Reinforcing Properties and Self-Administration Studies

There is a lack of specific research examining the reinforcing properties and self-administration of this compound. Studies on other phenethylamine analogs, such as β-Methylphenethylamine (BMPEA), have demonstrated reinforcing effects in self-administration paradigms with rats, suggesting a potential for abuse liability. However, without direct studies on NMPEA, its reinforcing properties remain scientifically uncharacterized.

Potential Role in Neuropsychiatric Disorders

The direct role of this compound in neuropsychiatric disorders has not been extensively investigated.

There is currently no specific research available that directly examines the role of this compound in mood regulation. The broader class of trace amines, including the parent compound phenylethylamine (PEA), has been implicated in mood, with some research suggesting that PEA may have mood-elevating properties. However, these findings cannot be directly extrapolated to NMPEA without dedicated scientific investigation.

Attention

While direct clinical research on this compound (NMPEA) and its specific effects on attention is not extensively documented, its pharmacological profile as a trace amine and its structural relationship to other phenethylamines provide a basis for understanding its potential role. NMPEA is a positional isomer of amphetamine, a well-known central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). wikipedia.orgwikipedia.org Like amphetamine, NMPEA is a potent agonist of human trace amine-associated receptor 1 (hTAAR1), a receptor that modulates the activity of dopamine and norepinephrine neurotransmitter systems, which are crucial for regulating attention and cognitive control. wikipedia.orgwikipedia.org

Pharmaceuticals like Adderall, which contains amphetamine enantiomers, are prescribed for ADHD to increase wakefulness and improve cognitive control. wikipedia.orgwikipedia.org The therapeutic effects of these stimulants are mediated by their ability to increase the neurotransmission of dopamine and norepinephrine in the brain. wikipedia.org Given that NMPEA shares the same molecular target (hTAAR1) and affects the same catecholamine systems, it is hypothesized to have similar, though not identical, effects on CNS stimulation. wikipedia.org However, NMPEA is rapidly metabolized by monoamine oxidase B (MAO-B), which may influence the duration and intensity of its effects compared to its isomer, amphetamine. wikipedia.org The potential for NMPEA to influence attentional processes is therefore inferred from its neurochemical action and its similarity to established ADHD medications, though further research is needed to characterize its specific impact.

Reward Processing

The neurochemical pathways involved in reward processing are heavily modulated by phenethylamine-class compounds. Stimulants such as amphetamine and methamphetamine are known to activate brain reward circuitry, which is closely linked to dopamine neurotransmission. nih.govnih.gov Studies have shown that sensitivity to the rewarding effects of amphetamine is associated with neural activation in mesolimbic reward regions, such as the caudate and putamen, during the anticipation of monetary rewards. nih.gov This suggests that individuals with greater sensitivity to drug-induced euphoria may have a more generalized sensitivity to rewards. nih.gov

This compound, as a trace amine and hTAAR1 agonist, is known to modulate catecholamine systems, including the dopaminergic pathways central to reward. wikipedia.org The interaction of phenethylamines with the dopamine transporter (DAT) is a key mechanism in their effect on reward processing. biomolther.org By modulating dopamine levels in synaptic clefts, these compounds can influence feelings of pleasure and motivation. Stimulant drugs can alter the neural response to non-drug rewards, indicating an overlap in the processing of different types of rewarding stimuli. nih.gov While direct fMRI or PET studies on NMPEA's effect on reward circuitry are limited, its known pharmacology as a TAAR1 agonist suggests it would likely influence the same mesolimbic dopamine pathways implicated in the rewarding effects of its close structural and pharmacological relatives, amphetamine and phenethylamine. wikipedia.orgnih.gov

Structure-Activity Relationships (SAR) in Related Compounds

SAR of Pyrimidine-4-Carboxamides Incorporating this compound Moieties

Recent research has explored the structure-activity relationships (SAR) of pyrimidine-4-carboxamides as inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipid mediators. nih.govnih.gov In the development of potent NAPE-PLD inhibitors, the this compound moiety was utilized as a key structural component. nih.govacs.org

In one study, a library of pyrimidine-4-carboxamides was synthesized, and the this compound group was incorporated at a specific position (R2) of the pyrimidine (B1678525) scaffold. nih.govresearchgate.net The SAR investigation revealed that modifications to this moiety significantly impacted the compound's inhibitory potency. A key finding was that introducing conformational restriction to the flexible this compound group led to a notable increase in activity. Specifically, replacing the this compound group with an (S)-3-phenylpiperidine structure resulted in a three-fold increase in inhibitory potency. nih.govnih.govresearchgate.net This modification, combined with other optimizations on the pyrimidine core, led to the development of LEI-401, a highly potent NAPE-PLD inhibitor with a nanomolar affinity (Ki = 27 nM). nih.govacs.org The synthesis process for these compounds involved steps like the regioselective nucleophilic aromatic substitution of a dichloride with this compound. nih.govacs.org

| Compound Modification | Structural Change at R2 Position | Effect on Inhibitory Potency | Reference |

|---|---|---|---|

| Initial Scaffold | This compound | Baseline (sub-micromolar) activity | nih.gov |

| Conformational Restriction | Replacement with (S)-3-phenylpiperidine | 3-fold increase in potency | nih.govnih.govresearchgate.net |

| Optimized Compound (LEI-401) | (S)-3-phenylpiperidine (at R2) + (S)-3-hydroxypyrrolidine (at R3) | ~30-fold increase from initial hit (nanomolar potency) | nih.govacs.org |

SAR of Phenethylamine Analogs and their Interaction with Neurotransmitter Systems

The structure-activity relationships of phenethylamine analogs are crucial for understanding their interaction with neurotransmitter systems, particularly the dopamine and serotonin systems. biomolther.orgnih.gov Numerous psychotropic substances possess the β-phenethylamine (β-PEA) structural backbone. biomolther.org SAR studies have been conducted to determine how modifications to this structure affect functions like dopamine (DA) reuptake inhibition. biomolther.orgresearchgate.net

For arylethylamine derivatives, the nature of the aromatic ring and substitutions on the ethylamine (B1201723) side chain are critical. Studies on DA reuptake inhibition showed that the effect increased in the order of phenyl, thiophenyl, and substituted phenyl groups in the aromatic position. researchgate.net On the alkylamine portion, compounds with longer alkyl groups and smaller ring sizes demonstrated stronger inhibitory activities. researchgate.net

Regarding serotonin receptors, SAR studies of phenethylamine derivatives for affinity towards the 5-hydroxytryptamine type 2A receptor (5-HT2A) have also been performed. nih.govnih.gov These studies indicate that phenethylamines generally possess a higher affinity for 5-HT2A receptors compared to tryptamines. nih.govnih.gov The presence of alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon tends to have a positive effect on binding affinity. nih.gov The specific substitutions on the phenethylamine scaffold dictate the compound's affinity and selectivity for various neurotransmitter transporters and receptors, highlighting the sensitivity of these biological targets to the molecule's structural features. biomolther.orgnih.gov

Comparative Pharmacological Profiles with Other Phenethylamines

This compound (NMPEA) shares a core chemical structure with other phenethylamines like its parent compound phenethylamine (PEA) and its well-known positional isomer, amphetamine. wikipedia.org However, subtle structural differences lead to distinct pharmacological profiles. All three compounds are potent agonists of human trace amine-associated receptor 1 (hTAAR1), which is a key mechanism for their modulation of catecholamine neurotransmission. wikipedia.org

A primary difference lies in their metabolic stability and interaction with monoamine transporters. Both PEA and NMPEA are rapidly metabolized by monoamine oxidase B (MAO-B), which limits their systemic duration of action when administered peripherally. wikipedia.org Amphetamine, due to the presence of a methyl group at the alpha position of the side chain, is resistant to MAO metabolism, resulting in a significantly longer half-life and more pronounced central stimulant effects. elsevierpure.com

In terms of their effects on dopamine dynamics, amphetamine is a potent releaser of dopamine and also inhibits its reuptake. elsevierpure.comnih.gov Phenethylamine also promotes dopamine efflux. elsevierpure.comnih.gov While direct comparative data for NMPEA is less abundant, its action as a TAAR1 agonist suggests it also facilitates the release of monoamines like dopamine. wikipedia.org Another pharmacological aspect is pressor activity; NMPEA is noted to have 1/350th the pressor potency of epinephrine. wikipedia.org

| Compound | Primary Molecular Target | Metabolism | Primary Effect on Dopamine (DA) System | Reference |

|---|---|---|---|---|

| This compound (NMPEA) | hTAAR1 Agonist | Rapidly metabolized by MAO-B | Modulates catecholamine neurotransmission | wikipedia.org |

| Phenethylamine (PEA) | hTAAR1 Agonist | Rapidly metabolized by MAO-B | Increases DA efflux | wikipedia.orgelsevierpure.com |

| Amphetamine | hTAAR1 Agonist, VMAT2 inhibitor | Resistant to MAO | Potent DA releasing agent and reuptake inhibitor | wikipedia.orgelsevierpure.com |

Toxicological and Safety Research of N Methylphenethylamine

Acute Toxicity Studies

Acute toxicity studies in animal models have been conducted to determine the lethal dose of N-Methylphenethylamine (NMPEA). In mice, the acute toxicity varies depending on the route of administration. The median lethal dose (LD50) for oral administration of the hydrochloride (HCl) salt of NMPEA is 685 mg/kg. wikipedia.org When administered intravenously to mice, the LD50 is significantly lower at 90 mg/kg. wikipedia.org The minimum lethal dose (LDLO) for intraperitoneal injection of the HCl salt in mice has been reported as 203 mg/kg. wikipedia.org Another study in adult male Swiss albino mice reported LDLO, LD50, and lethal dose 100% (LD100) values for this compound administered intraperitoneally as 176.6 ± 3.3 mg/kg, 200.0 ± 2.9 mg/kg, and 221.7 ± 3.3 mg/kg, respectively. nih.gov

| Route of Administration | Form | Toxicity Metric | Dose (mg/kg) | Species |

|---|---|---|---|---|

| Oral | HCl Salt | LD50 | 685 | Mouse |

| Intravenous | Not Specified | LD50 | 90 | Mouse |

| Intraperitoneal | HCl Salt | LDLO | 203 | Mouse |

| Intraperitoneal | Not Specified | LDLO | 176.6 ± 3.3 | Mouse (Swiss albino) |

| Intraperitoneal | Not Specified | LD50 | 200.0 ± 2.9 | Mouse (Swiss albino) |

| Intraperitoneal | Not Specified | LD100 | 221.7 ± 3.3 | Mouse (Swiss albino) |

Toxicological Mechanisms

The toxicological mechanisms of this compound are primarily related to its action as a potent agonist of human trace amine-associated receptor 1 (hTAAR1). wikipedia.org TAAR1 is a G protein-coupled receptor that modulates catecholamine neurotransmission. wikipedia.org As an agonist, NMPEA can trigger signaling cascades that influence the function of monoamine transporters, leading to an increase in the synaptic levels of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). bluelight.orgnih.gov This modulation of monoaminergic systems is a key mechanism behind its physiological and toxicological effects.

This compound is metabolized by monoamine oxidase (MAO) enzymes, specifically both MAO-A and MAO-B. wikipedia.org It is a preferential substrate for MAO-B. wikipedia.org The metabolism of NMPEA by MAO in the brain leads to the formation of N-methylamine. nih.gov This metabolite can become "trapped" in the brain due to its cationic charge at physiological pH, which may contribute to its toxicological profile. nih.gov Inhibition of MAO can lead to a significant increase in the effects of phenethylamine (B48288), the parent compound of NMPEA. wikipedia.org

**3.3. Interaction with Other Compounds

Research has been conducted on the interaction between impurities found in illicitly synthesized methamphetamine and the primary drug itself. One such impurity, Alpha-Benzyl-N-Methylphenethylamine (BNMPA), has been studied in combination with S(+)-methamphetamine in mice. nih.gov In acute toxicity studies evaluating convulsant activity, methamphetamine alone produced tonic-clonic convulsions at terminal doses of 70 mg/kg. nih.gov While BNMPA produced some behavioral disturbances, no tonic-clonic convulsions were observed until a pre-terminal convulsion at 50 mg/kg. nih.gov When BNMPA was co-administered with methamphetamine, there was no apparent change in the convulsion profile compared to methamphetamine given alone. nih.gov

In terms of locomotor activity, doses of BNMPA up to 50 mg/kg did not significantly alter spontaneous activity in mice. nih.gov In contrast, a 5 mg/kg dose of methamphetamine alone significantly increased spontaneous activity. nih.gov When a 5 mg/kg dose of BNMPA was given with 5 mg/kg of methamphetamine, it did not affect the increase in spontaneous activity induced by methamphetamine. nih.gov These findings suggest that while BNMPA has toxic effects on the central nervous system, it may produce these effects through different mechanisms than methamphetamine, as it did not alter methamphetamine-induced convulsions or hyperactivity. nih.gov

Pharmacological studies have sought to characterize the actions of BNMPA. In vitro studies have shown that BNMPA can interact with multiple sites in the central nervous system. nih.gov It has been found to displace dopamine transporter selective ligands from rat striatal membranes and inhibit the uptake of dopamine into striatal synaptosomes. nih.gov Furthermore, BNMPA has been shown to significantly inhibit N-methyl-D-aspartate (NMDA)-stimulated currents in oocytes expressing specific receptor subunit combinations. nih.gov This inhibition was found to be rapid, reversible, and voltage-dependent. nih.gov These actions at the dopamine transporter and NMDA receptors indicate that BNMPA has multiple central nervous system targets that could contribute to its behavioral effects. nih.gov

The metabolism of BNMPA has also been investigated. In humans, predicted major metabolites include N-demethyl-BNMPA, diphenyl-2-propanone, para-hydroxy-N-demethyl-BNMPA, and para-hydroxy-BNMPA. dtic.milnih.gov The detection of BNMPA or its metabolites in urine can serve as a marker for the use of illicitly synthesized methamphetamine. nih.govastm.orgnih.gov In one case of a mixed drug fatality involving methamphetamine, a trace amount of p-OH-α-benzyl-N-methylphenethylamine, a metabolite of BNMPA, was detected in the urine. astm.orgnih.gov

Analytical Methods for N Methylphenethylamine Research

Chromatographic Techniques

Chromatography is the cornerstone of analytical methodologies for NMPEA, enabling its separation from complex matrices and differentiation from structurally similar compounds. Both gas and liquid chromatography are routinely utilized, each offering distinct advantages for specific analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like N-Methylphenethylamine. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For phenethylamines, which can exhibit poor chromatographic behavior due to their polarity, derivatization is often a necessary step to improve analysis.

Derivatization is a chemical modification process employed to enhance the volatility, thermal stability, and chromatographic properties of analytes, leading to improved peak shape and sensitivity in GC-MS analysis gcms.czjfda-online.com. For this compound and related phenethylamines, several derivatization reagents are commonly used.

One prevalent strategy is acylation, which involves the introduction of an acyl group. Reagents such as trifluoroacetic anhydride (B1165640) (TFA) and heptafluorobutyric anhydride (HFBA) react with the amine group of NMPEA nih.govshimadzu.com. The resulting fluoroacyl derivatives are more volatile and produce characteristic mass spectra that aid in identification and quantification gcms.cz. For instance, trifluoroacetyl (TFA) derivatization is known to improve the differentiation of phenethylamines that would otherwise yield poor mass spectral information shimadzu.com. An automated on-column derivatization method using N-methyl-bis-trifluoroacetamide (MBTFA) has been shown to significantly reduce sample pretreatment time shimadzu.com.

Another approach is silylation, using reagents like N-methyl-N-t-butyldimethylsilyl trifluoroacetamide (B147638) (MTBSTFA). This method produces stable derivatives with high molecular weight fragments, which are ideal for selected ion monitoring (SIM) in GC-MS, enhancing sensitivity and precision nih.gov.

Table 1: Common Derivatization Reagents for Phenethylamine (B48288) Analysis by GC-MS

| Derivatizing Agent | Abbreviation | Derivative Type | Key Advantages |

| Heptafluorobutyric anhydride | HFBA | Fluoroacyl | Increased volatility, characteristic fragmentation nih.gov |

| Trifluoroacetic anhydride | TFA | Fluoroacyl | Improved differentiation of phenethylamines shimadzu.com |

| N-methyl-bis-trifluoroacetamide | MBTFA | Fluoroacyl | Enables automated on-column derivatization shimadzu.com |

| N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | Silyl | Stable derivatives, high molecular weight fragments nih.gov |

| Acetic Anhydride | - | Acetyl | Used in some extraction and derivatization protocols umich.edu |

| Pentafluoropentanoic Anhydride | PFPA | Fluoroacyl | Used for derivatization of various designer stimulants umich.edu |

GC-MS is a crucial tool for identifying the metabolites of this compound in biological samples. While specific metabolic pathways for NMPEA are a subject of ongoing research, studies on structurally similar compounds provide insights into expected metabolic transformations. For example, research on alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity in illicit methamphetamine synthesis, has identified anticipated metabolites using GC-MS nih.gov. The synthesized and confirmed metabolites of BNMPA included N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol nih.gov. The detection of these metabolites in urine can serve as a marker for exposure to the parent compound nih.gov. The analytical methods developed for these related compounds, often involving liquid-liquid extraction followed by derivatization, are directly applicable to the study of NMPEA metabolism.

The chemical analysis of illicit drug seizures often includes impurity profiling, which can provide valuable intelligence on the synthetic route used in clandestine laboratories ukm.my. This compound can be present as an impurity in illicitly manufactured amphetamine and methamphetamine. GC-MS is the gold standard for creating a "chemical fingerprint" of a seized sample by identifying the presence and relative abundance of synthesis-specific impurities, by-products, and unreacted starting materials ukm.my. For instance, the identification of specific impurities can indicate whether the Leuckart reaction or another synthetic pathway was employed ukm.my. This information is critical for law enforcement and forensic chemists to track drug trafficking networks and understand trends in illicit drug manufacturing ukm.mynih.gov.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of this compound and its isomers nih.govnih.gov. This technique is particularly advantageous for analyzing compounds that are not readily amenable to GC-MS or for differentiating between structurally similar molecules.

One of the key strengths of HPLC-MS/MS is its ability to differentiate between positional and stereoisomers of phenethylamines. Isomers often exhibit nearly identical mass spectra, making their distinction by MS alone challenging. However, HPLC can separate these isomers based on their different interactions with the stationary phase of the chromatography column nih.gov.

Chiral stationary phases (CSPs) are frequently employed in HPLC to separate the enantiomers (d- and l-isomers) of phenethylamines nih.govsigmaaldrich.com. This is crucial in forensic and clinical toxicology, as the pharmacological activity of enantiomers can differ significantly sciex.com. For example, methods have been developed to separate the enantiomers of amphetamine and methamphetamine with high precision and accuracy sciex.comscispace.com.

The sensitivity of HPLC-MS/MS methods for phenethylamine analysis is noteworthy, with limits of detection (LOD) and lower limits of quantification (LLOQ) often in the low nanogram per milliliter (ng/mL) range nih.govresearchgate.net. For instance, a validated LC-MS/MS method for the screening of 74 different phenethylamines in urine reported an LOD of 0.5 ng/mL and an LLOQ of 1.0 ng/mL for most analytes nih.govresearchgate.net.

Table 2: Performance Characteristics of an HPLC-MS/MS Method for Phenethylamine Screening

| Parameter | Value |

| Number of Analytes | 74 |

| Matrix | Urine |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Linearity Range | 1.0–50.0 ng/mL |

| Chromatographic Column | Phenyl-Hexyl |

This high level of sensitivity and specificity makes HPLC-MS/MS an indispensable tool for the comprehensive analysis of this compound and its isomers in complex biological and forensic samples.

Detection in Biological Matrices (e.g., Urine, Blood)

The detection of this compound (NMPEA) in biological matrices like urine and blood is crucial for both clinical and forensic toxicology. As an endogenous trace amine, it is naturally present in human urine at low concentrations, typically less than 1 microgram over a 24-hour period wikipedia.org. However, its structural similarity to controlled substances like amphetamine and methamphetamine necessitates reliable analytical methods to distinguish it from its isomers and other related compounds nih.gov.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary confirmatory techniques used for the analysis of NMPEA and similar phenethylamines in biological samples nih.govresearchgate.net. These methods offer high sensitivity and specificity, which is essential for unambiguous identification.

Sample preparation is a critical step to isolate the analyte from the complex biological matrix and minimize interference. Common procedures include:

Liquid-Liquid Extraction (LLE): This technique is used to separate compounds based on their relative solubilities in two different immiscible liquids. For phenethylamines, a two-step LLE process is often employed to remove interferences and concentrate the analyte nih.gov.

Solid-Phase Extraction (SPE): SPE is another widely used technique for sample cleanup and concentration. It involves passing the liquid sample through a solid adsorbent material that retains the analyte, which is then eluted with a suitable solvent researchgate.netnih.gov.

Derivatization: To improve the chromatographic properties and mass spectrometric detection of NMPEA, derivatization is often performed. This chemical modification can increase the volatility and thermal stability of the compound for GC-MS analysis. For instance, in the analysis of a related compound, heptafluorobutyric anhydride (HFBA) was used as a derivatizing agent nih.govnih.gov.

A "dilute-and-shoot" method, where a urine sample is simply diluted before injection, can be used for rapid screening, particularly with highly sensitive UPLC/MS/MS systems. This approach has been validated for the detection of the positional isomer β-Methylphenethylamine (BMPEA), achieving limits of detection (LOD) as low as 10 ng/mL nih.gov. For more comprehensive analysis, enzymatic hydrolysis (e.g., with β-glucuronidase) may be used to cleave conjugated metabolites and measure the total amount of the compound excreted nih.gov.

Quantification in Plant Extracts and Other Matrices

This compound is a naturally occurring alkaloid found in various plant species, sometimes at remarkably high concentrations. For example, certain Acacia species, such as Acacia rigidula and Acacia berlandieri, have been found to contain significant levels of NMPEA wikipedia.orgresearchgate.netnih.gov. It is also present at low levels in a range of foodstuffs wikipedia.org. Accurate quantification in these matrices is important for botanical research and food science.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective method for quantifying NMPEA in plant extracts researchgate.netnih.gov. A simplified and improved procedure for its quantification in Acacia berlandieri involves the following steps researchgate.netnih.gov:

Extraction: Dried, ground plant material is extracted with a dilute acid, such as 1% glacial acetic acid.

Cleanup: The resulting filtrate is passed through a solid-phase extraction (SPE) tube, which selectively retains the amines while allowing many co-extracted impurities to be washed away.

Elution and Analysis: The retained amines, including NMPEA, are eluted from the SPE tube and then separated and quantified using reversed-phase HPLC with UV detection.

This SPE-HPLC-UV method has demonstrated high recovery efficiencies, as detailed in the table below. The UV-absorbance spectra of the extracted compounds are matched with those of authentic standards for confirmation researchgate.netnih.gov.

| Compound | Average Recovery Efficiency from SPE (%) |

|---|---|

| Tyramine | 97 |

| Hordenine | 101 |

| This compound (NMPEA) | 98 |

Table 1. Recovery efficiency of amine standards (125 µg/mL) from solid-phase extraction (SPE) tubes in the analysis of Acacia extracts. researchgate.netnih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbon atoms southernforensic.orgnih.gov.

In the ¹H NMR spectrum of NMPEA, distinct signals correspond to the different types of protons in the molecule:

Aromatic Protons: The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum.

Ethyl Chain Protons: The two methylene (B1212753) (-CH₂-) groups of the ethyl sidechain produce signals in the aliphatic region.

N-Methyl Protons: The three protons of the methyl (-CH₃) group attached to the nitrogen atom give a characteristic singlet signal nih.govchemicalbook.com.

Similarly, the ¹³C NMR spectrum shows distinct peaks for each unique carbon atom in the structure. This spectroscopic data is crucial for confirming the identity of synthesized NMPEA and for distinguishing it from its positional isomers, such as amphetamine, where the methyl group is attached to the alpha-carbon instead of the nitrogen atom southernforensic.org.

UV Detection in HPLC

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the analysis and quantification of this compound analchemres.org. The phenyl group in the NMPEA structure contains a chromophore that absorbs UV light, allowing for its detection.

The method relies on passing the sample through an HPLC column, which separates NMPEA from other components in the mixture. As the separated NMPEA elutes from the column, it passes through a UV detector. The detector measures the absorbance of UV light at a specific wavelength, which is proportional to the concentration of the compound in the eluent. For NMPEA, a detection wavelength of 297 nm has been recommended for quantification in plant extracts . In some applications, especially for trace analysis in complex matrices like urine, derivatization with a strongly chromophoric agent can be employed to enhance detection sensitivity at different wavelengths nih.gov. The simplicity, reliability, and cost-effectiveness of HPLC-UV make it a valuable tool for routine analysis researchgate.netnih.gov.

Immunoassays for Initial Screening

Immunoassays are valuable tools for the initial, rapid screening of biological samples for the presence of phenethylamines, including this compound epo.org. These methods are based on the principle of competitive binding, where the target analyte in a sample competes with a labeled drug for a limited number of antibody binding sites epo.org. Immunoassays are generally faster, less expensive, and simpler to perform than confirmatory methods like GC-MS or LC-MS/MS, making them suitable for screening large numbers of samples in workplace, clinical, and forensic settings epo.orgnih.gov.

Validation Parameters and Quality Control in Analytical Methodologies

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose pharmaguideline.com. For methods used to detect and quantify this compound, rigorous validation is essential to ensure the reliability, accuracy, and reproducibility of the results. Validation is a requirement for regulatory compliance in pharmaceutical and forensic laboratories pharmaguideline.comdemarcheiso17025.com. Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include the following pharmaguideline.comdemarcheiso17025.com:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components nih.govpharmaguideline.com.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte and calculating the percent recovery pharmaguideline.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment) pharmaguideline.comdemarcheiso17025.com.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value nih.govpharmaguideline.com.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy nih.govpharmaguideline.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range pharmaguideline.com.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity pharmaguideline.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage pharmaguideline.com.

The table below presents typical validation data for an analytical method developed for a related phenethylamine, demonstrating the application of these parameters.

| Validation Parameter | Finding / Acceptance Criteria |

|---|---|

| Limit of Detection (LOD) | 2.5 ng/mL nih.gov |

| Limit of Quantitation (LOQ) | 25 ng/mL nih.gov |

| Linearity Range | 25 to 500 ng/mL nih.gov |

| Within-Run Precision (CV at LOQ) | 13 to 20% nih.gov |

| Between-Run Precision (CV at 500 ng/mL) | 2.6 to 3.9% nih.gov |

Table 2. Example of validation parameters from a GC-MS method for the analysis of an this compound analog in urine. nih.gov

Research Applications and Future Directions

Role in Drug Discovery and Development

N-Methylphenethylamine (NMPEA) serves as a valuable compound in drug discovery and development. Its structural similarity to key neurotransmitters and other psychoactive compounds makes it a significant tool for researchers. Scientists utilize NMPEA to explore its effects on various neurotransmitter systems, which can inform the creation of new medications. smolecule.com By understanding how NMPEA interacts with the nervous system, researchers can design drugs that target specific biological pathways to achieve desired therapeutic outcomes. smolecule.com

The potential of this compound as a scaffold or tool for developing medications for neurological conditions such as Parkinson's disease, depression, and Attention Deficit Hyperactivity Disorder (ADHD) is an area of active research. smolecule.com The compound's ability to influence dopamine (B1211576) and norepinephrine (B1679862) systems is particularly relevant, as these neurotransmitter pathways are implicated in these disorders. smolecule.com For instance, the pathology of Parkinson's disease involves the degeneration of dopaminergic neurons. researchgate.net Compounds that modulate dopamine levels, like the related amphetamine-derived drug Methylphenidate, have been studied for their potential to provide symptomatic relief in Parkinson's patients by increasing dopaminergic stimulation. researchgate.netnih.govtau.ac.il Methylphenidate is also a conventional treatment for ADHD, where it elevates dopamine and norepinephrine levels by inhibiting their reuptake. nih.govwikipedia.org The study of NMPEA and its interactions within these same pathways provides a basis for the development of novel therapeutics for these and other neurological conditions. smolecule.com

This compound's utility extends to the rational design of drugs aimed at specific molecular targets. As a potent agonist of human trace amine-associated receptor 1 (hTAAR1) and a substrate for monoamine oxidases (MAOs), it provides a model for creating compounds with tailored activity. wikipedia.orgsmolecule.com Researchers can modify the NMPEA structure to enhance its affinity for a particular receptor or transporter, or to alter its metabolic stability. This allows for the development of novel compounds with improved efficacy and specificity for targeting pathways involved in mood, cognition, and behavior. smolecule.comchemimpex.com

Investigation of Neurotransmitter Interactions

NMPEA is a key tool for investigating the complex interplay between various neurotransmitter systems. Its primary influence is on the monoamine systems, including dopamine and norepinephrine. smolecule.com As a derivative of phenethylamine (B48288) (PEA), NMPEA is produced endogenously and significantly enhances the effects of its parent compound. wikipedia.org A crucial aspect of its interaction is its metabolism by monoamine oxidases (MAO-A and MAO-B), with a higher affinity for MAO-B. smolecule.com This interaction means NMPEA can influence the levels of other neurotransmitters by competing for these enzymes, thereby modulating their degradation rates. smolecule.com

| Research Finding | Interacting Neurotransmitter System | Significance in Research |

| Functions as a substrate for Monoamine Oxidase A and B (MAO-A, MAO-B), with a higher affinity for MAO-B. smolecule.com | Dopamine, Norepinephrine, Serotonin (B10506) | Modulates the degradation rate of monoamine neurotransmitters, potentially influencing their ambient concentrations. |

| Influences dopamine and norepinephrine signaling, which may affect mood, cognition, and behavior. smolecule.com | Dopamine, Norepinephrine | Provides a model for understanding how trace amines regulate key neurological functions. |

| Enhances the effects of its precursor, phenethylamine (PEA), a known central nervous system stimulant. wikipedia.orgwikipedia.org | Dopamine, Norepinephrine | Demonstrates the role of N-methylation in increasing the potency and effects of endogenous trace amines. |

Studies on Receptor Interactions

A significant breakthrough in understanding the function of this compound and other trace amines was the discovery of a specific family of G protein-coupled receptors known as Trace Amine-Associated Receptors (TAARs). smolecule.com NMPEA is a potent agonist for human trace amine-associated receptor 1 (hTAAR1). wikipedia.org This interaction is central to its biological activity. The activation of TAAR1, which is often located intracellularly on the presynaptic membrane of monoamine neurons, initiates signaling cascades that can modulate the release of other neurotransmitters. smolecule.comsmolecule.com The study of NMPEA's binding and activation of TAAR1 helps elucidate the physiological roles of trace amines as neuromodulators.

| Receptor Target | Type of Interaction | Resulting Action |

| Trace Amine-Associated Receptor 1 (TAAR1) wikipedia.org | Agonist | Activates the receptor, leading to the initiation of intracellular signaling cascades (e.g., via cAMP and IP3). smolecule.com |

| Dopamine Transporter (DAT) nih.gov | Substrate | Interacts with the transporter to induce neurotransmitter release, though it is significantly less potent than amphetamine. nih.gov |

| Norepinephrine Transporter (NET) nih.gov | Substrate | Interacts with the transporter to induce neurotransmitter release, showing more potent action at NET than at DAT. nih.gov |

Potential as a Precursor for Synthesizing Biologically Active Derivatives

This compound serves as a valuable intermediate and structural backbone for the synthesis of other biologically active compounds. chemimpex.com Its phenethylamine core is a common feature in a wide range of substances with diverse pharmacological activities, including stimulants and other psychoactive drugs. Researchers utilize NMPEA in the development of novel compounds, modifying its structure to alter its biological activity and improve therapeutic efficacy. chemimpex.com For example, the addition or alteration of functional groups on the phenethylamine skeleton can lead to derivatives with different receptor binding profiles and metabolic stabilities. This makes NMPEA a foundational molecule in medicinal chemistry for creating new pharmaceutical agents. chemimpex.com An example of a derivative is α-Ethyl-N-methylphenethylamine, the N-methyl derivative of phenylisobutylamine, which acts as a norepinephrine-dopamine releasing agent. wikipedia.org

Advanced Research Approaches

Advanced research methodologies are crucial for elucidating the complex pharmacology and neurochemical effects of this compound (NMPEA). These approaches leverage computational power and sophisticated preclinical models to predict and observe the compound's behavior at molecular and systemic levels.

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to predict the molecular properties and interactions of this compound, guiding further experimental research. These in silico methods are essential for understanding the structure-activity relationships that govern its biological effects.

Molecular Modeling and Docking: A primary focus of computational studies is modeling the interaction between NMPEA and its biological targets, most notably the trace amine-associated receptor 1 (TAAR1). wikipedia.org Molecular docking simulations are employed to predict the binding affinity and orientation of NMPEA within the TAAR1 binding pocket. mdpi.com These models use the crystal structures of related G protein-coupled receptors (GPCRs) or, more recently, AlphaFold-predicted structures of TAAR1 to create a virtual representation of the receptor. mdpi.commdpi.com By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and π-π stacking with aromatic residues (e.g., Phenylalanine), that are crucial for receptor activation. mdpi.com This information is vital for designing novel ligands with modified potency or selectivity. nih.gov

Quantum Chemistry: Quantum mechanical calculations are used to analyze the electronic structure and conformational properties of phenethylamines. acs.orgacs.org These methods can determine the preferred spatial arrangement (conformation) of the molecule and calculate its electronic properties, which are fundamental to its ability to interact with biological receptors. Understanding the molecule's conformational flexibility and energy landscape helps explain its pharmacological activity relative to its structural isomers, such as amphetamine.

In Vitro and In Vivo Preclinical Studies

Preclinical studies using cellular and animal models are indispensable for validating computational predictions and characterizing the physiological and behavioral effects of this compound and related compounds.

In Vitro Studies: In vitro assays are used to determine a compound's activity at specific molecular targets in a controlled laboratory environment. Recombinant cell lines, such as HEK293 or CHO-K1, are genetically engineered to express specific human receptors, like TAAR1 or various adrenergic receptors. medchemexpress.commdpi.com Researchers can then apply the compound to these cells and measure the resulting intracellular signaling, such as changes in cyclic AMP (cAMP) or calcium mobilization, to quantify the compound's potency (EC₅₀) and efficacy (Eₘₐₓ). mdpi.comnih.gov For instance, studies on the related compound β-methylphenethylamine (BMPEA) have used this approach to determine its agonist activity at human TAAR1. mdpi.com

Metabolism studies are another critical in vitro approach, often utilizing human liver microsomes. nih.govbioivt.com These preparations contain drug-metabolizing enzymes (like cytochrome P450s) and allow for the identification of metabolic pathways and the characterization of resulting metabolites. nih.govresearchgate.net Additionally, cell lines like HepG2 can be used to assess potential interactions and cellular responses. biosynth.com

Table 1: Example In Vitro Receptor Activation Data for Phenethylamine Analogues This table presents findings for analogues structurally related to this compound to illustrate typical data obtained from in vitro assays.

| Compound | Receptor Target | Potency (EC₅₀) µM | Efficacy (Eₘₐₓ) % | Reference |

|---|---|---|---|---|

| β-Methylphenethylamine | Human TAAR1 | 2.1 | 77% | mdpi.com |

| Phenethylamine | Human TAAR1 | 8.8 | 97% | mdpi.com |

| Higenamine | Human ADRβ₁ | 0.034 | 105% | |

| p-Octopamine | Human ADRβ₁ | 5.5 | 88% |

In Vivo Studies: In vivo research involves the use of living organisms, typically rodent models, to understand the systemic and behavioral effects of a compound. These studies are essential for assessing the real-world physiological impact that cannot be fully captured in vitro.

One key technique is in vivo microdialysis, which allows for the continuous sampling of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, behaving animals. nih.govnih.govwustl.edu A microdialysis probe is implanted into a brain area of interest (e.g., the striatum or prefrontal cortex), and neurotransmitters like dopamine and serotonin are collected and quantified over time following administration of the compound. nih.govrsc.org This technique would be pivotal in determining how NMPEA modulates monoamine neurotransmission.

Cardiovascular and behavioral assessments are also common. For related phenethylamines, studies have measured effects on blood pressure and heart rate in rats to characterize cardiovascular stimulation. Behavioral paradigms, such as self-administration studies, are used to evaluate the reinforcing properties and abuse potential of a substance. For example, research on BMPEA showed that rats would self-administer the compound, indicating it has reinforcing effects, though with a different potency profile compared to amphetamine.

Table 2: Summary of Preclinical In Vivo Findings for a Related Compound (BMPEA) BMPEA (β-Methylphenethylamine) is a structural isomer of amphetamine and is related to NMPEA.

| Study Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Cardiovascular Effects | Rat | Produces transient, dose-dependent increases in blood pressure. | |

| Behavioral (Self-Administration) | Rat | Rats self-administer the compound, suggesting abuse liability. Active responding increased with dose. | |

| Locomotor Activity | Rat | Did not show significant increases in locomotor activity, unlike amphetamine. |

Challenges and Open Questions in this compound Research

Despite advances, significant challenges and unanswered questions remain in the study of this compound and other trace amines.

Pharmacological and Translational Challenges: The field of trace amine research has faced persistent hurdles since the discovery of TAARs. nih.gov A major challenge is the pharmacological characterization of these receptors, which often exhibit low expression levels in recombinant cell systems, complicating in vitro assays. frontiersin.org Furthermore, significant species-specific differences exist in ligand binding and recognition for TAAR1, making the translation of findings from rodent models to humans problematic. frontiersin.orgnih.gov This species gap is a critical barrier to predicting human responses and advancing therapeutic development.

Analytical Hurdles: The accurate detection and quantification of trace amines like NMPEA, both endogenously and as exogenous substances, pose considerable analytical challenges. As their name suggests, endogenous trace amines are present at very low concentrations, requiring highly sensitive and selective analytical methods like mass spectrometry. rsc.orgtheanalyticalscientist.com When NMPEA is encountered as a new psychoactive substance (NPS), analysts face difficulties due to the lack of certified reference standards, which are essential for unequivocal identification. brjac.com.br Sample preparation can also be complex, with matrix effects from biological samples (e.g., urine, blood) potentially interfering with detection and leading to false positives or inaccurate quantification. sepscience.com

Open Questions for Future Research: Several fundamental questions about this compound remain unanswered, representing key directions for future investigation:

Complete Pharmacological Profile: While NMPEA is known to be a TAAR1 agonist, its full spectrum of activity at other receptors, including various adrenergic and serotonergic subtypes, is not fully characterized.

Human Metabolism and Pharmacokinetics: The precise metabolic fate of NMPEA in humans, including its primary metabolites and pharmacokinetic profile (absorption, distribution, metabolism, and excretion), requires further elucidation.

Translational Relevance: What is the clinical relevance of the neuromodulatory effects observed in preclinical models? Understanding how NMPEA's modulation of dopamine and serotonin systems translates to human behavior and cognition is a critical open question.

Long-Term Effects and Abuse Potential: The long-term consequences of elevated NMPEA levels are unknown. Further research is needed to definitively establish its abuse liability and potential for producing neurotoxic effects with chronic use, building on the initial behavioral studies of related compounds.

Addressing these challenges and open questions is essential for a complete understanding of this compound's role as both an endogenous neuromodulator and an exogenous substance.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Methylphenethylamine in plant extracts, and how should data inconsistencies be addressed?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 297 nm) for quantification, as spectral properties are well-documented . For conflicting purity or concentration results, cross-validate with potentiometric titration (pKa ≈ 10.31) to resolve discrepancies . Ensure calibration curves are validated against certified reference standards (e.g., Cayman Chemical Item No. 29754) .

Q. How can researchers confirm the identity of synthetic this compound and distinguish it from structural isomers?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze methyl group placement (e.g., δ ~2.4 ppm for N-methyl protons). Compare with spectral databases or literature values . For differentiation from constitutional isomers (e.g., β-Methylphenethylamine), use gas chromatography-mass spectrometry (GC-MS) to assess fragmentation patterns unique to the N-methyl position .

Q. What experimental protocols ensure reproducibility in studying this compound’s biological activity as a neuromodulator?

- Methodology : Follow standardized in vitro assays for trace amine-associated receptor (TAAR) activation, using cell lines transfected with TAAR1. Include positive controls (e.g., phenethylamine) and validate results via dose-response curves . For in vivo studies, adhere to ARRIVE guidelines for animal models, specifying strain, dose, and administration routes to mitigate variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in pharmacokinetic studies?

- Methodology : Conduct comparative studies using liver microsomes from multiple species (e.g., human, rat) to assess interspecies metabolic differences. Apply LC-MS/MS to identify phase I/II metabolites and quantify degradation half-lives. Address contradictions by controlling for enzyme activity (e.g., CYP2D6 inhibition assays) .

Q. What strategies optimize the isolation of this compound from complex biological matrices while minimizing co-elution with interferents?

- Methodology : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., cation exchange + hydrophobic phases) to enhance selectivity. Validate recovery rates using isotopically labeled internal standards (e.g., this compound-d3). For co-elution issues, optimize gradient elution in HPLC or employ tandem MS/MS for selective ion monitoring .

Q. How do structural modifications at the N-methyl position influence the compound’s receptor binding affinity, and what computational tools predict these effects?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using TAAR1 crystal structures to assess steric and electronic effects of substituents. Validate predictions with saturation transfer difference (STD) NMR to quantify binding affinities experimentally .

Q. What experimental designs address the environmental persistence of this compound in wastewater, and how are degradation byproducts characterized?

- Methodology : Simulate wastewater treatment using ozonation or UV/H2O2 advanced oxidation processes (AOPs). Monitor degradation kinetics via LC-TOF-MS and identify byproducts using high-resolution mass spectrometry. Assess ecotoxicity of byproducts via Daphnia magna bioassays .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

- Methodology : Include detailed synthetic protocols (e.g., reaction stoichiometry, purification steps) in the main text or supplementary information. For novel compounds, provide NMR, HRMS, and elemental analysis data. For known compounds, cite prior characterization methods . Tabulate raw spectral data (e.g., peak integrals, coupling constants) to support reproducibility .

Q. What statistical approaches are appropriate for resolving contradictory results in dose-dependent neurochemical effects?

- Methodology : Apply mixed-effects models to account for inter-subject variability in neurochemical assays. Use meta-analysis frameworks (e.g., PRISMA) to aggregate data from multiple studies, assessing heterogeneity via I² statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.